

Preclinical studies of TAK-700 in cancer models

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Compound of Interest		
Compound Name:	Orteronel	
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An In-depth Technical Guide to the Preclinical Studies of TAK-700 (**Orteronel**) in Cancer Models

Introduction to TAK-700 (Orteronel)

Orteronel (TAK-700) is a nonsteroidal, oral, and selective inhibitor of the enzyme CYP17A1, which is crucial for androgen synthesis.[1][2] Developed by Takeda Pharmaceutical Company in collaboration with Millennium Pharmaceuticals, it was primarily investigated for the treatment of prostate cancer.[2] TAK-700 selectively inhibits the 17,20-lyase activity of CYP17A1, which is a key step in the production of androgens like dehydroepiandrosterone (DHEA) and androstenedione, the precursors to testosterone.[1][2] While preclinical and early clinical studies showed promise in reducing androgen levels and inhibiting tumor growth, the development of orteronel for prostate cancer was ultimately terminated as Phase III clinical trials failed to demonstrate a significant improvement in overall survival compared to existing therapies.[3][4][5]

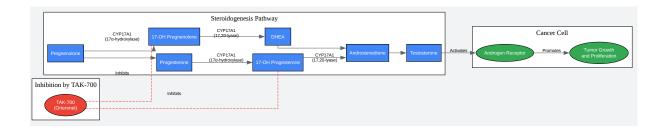
This technical guide provides a comprehensive overview of the preclinical studies of TAK-700 in various cancer models, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

TAK-700's primary mechanism of action is the selective inhibition of the 17,20-lyase activity of the CYP17A1 enzyme.[1] This enzyme is responsible for two critical reactions in steroidogenesis: 17α-hydroxylase activity and 17,20-lyase activity.[2] While both activities are involved in androgen synthesis, the 17,20-lyase step is rate-limiting for the production of DHEA



and androstenedione.[6] Preclinical studies have shown that **orteronel** is more selective for 17,20-lyase over 17α-hydroxylase.[6][7] This selectivity is thought to reduce the mineralocorticoid excess that can be a side effect of less selective CYP17A1 inhibitors.[1] By inhibiting 17,20-lyase, TAK-700 effectively reduces the levels of circulating androgens, which are critical for the growth and survival of androgen-dependent cancers like prostate cancer.[1]



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Figure 1: Mechanism of action of TAK-700 in inhibiting androgen synthesis.

Preclinical In Vitro Studies

The in vitro potency and selectivity of TAK-700 were evaluated in various cell-free and cell-based assays. These studies were crucial in establishing the initial efficacy profile of the compound.

Experimental Protocols

 Enzyme Inhibition Assays: The inhibitory activity of TAK-700 on human and rat 17,20-lyase was determined using microsomal preparations expressing CYP isoforms.[8] The IC50



values were calculated by measuring the reduction in the conversion of radiolabeled substrates to their respective products.[8]

Cell-Based Assays: Human adrenocortical tumor cells (NCI-H295R) were used to assess the
effect of TAK-700 on steroid hormone production.[8] Cells were stimulated with forskolin to
induce steroidogenesis, and the levels of DHEA and cortisol in the culture medium were
measured by radioimmunoassay after treatment with varying concentrations of TAK-700.[1]

Ouantitative Data

Assay Type	Target	Species	IC50 (nM)	Reference
Enzyme Assay	17,20-lyase	Human	38	[8]
Enzyme Assay	17,20-lyase	Rat	54	[8]
Microsomal Assay	17,20-lyase	Human	19	[8]
Microsomal Assay	17α-hydroxylase	Human	760	[6]
Cell-Based Assay (H295R cells)	DHEA Production	Human	37	[8]

Preclinical In Vivo Studies

In vivo studies in animal models were conducted to evaluate the pharmacological effects and antitumor activity of TAK-700.

Experimental Protocols

 Animal Models: Male cynomolgus monkeys were used to assess the in vivo pharmacodynamic effects of TAK-700 on serum androgen levels.[9] For antitumor efficacy, xenograft models using human prostate cancer cell lines implanted in immunodeficient mice are a standard approach, although specific xenograft data for TAK-700 is not detailed in the provided results.



- Dosing and Administration: TAK-700 was administered orally to the animal models.[8] Dosing regimens varied depending on the study design.[9]
- Pharmacodynamic Assessments: Serum levels of testosterone and DHEA were measured at various time points after drug administration to determine the extent and duration of androgen suppression.[9]
- Antitumor Efficacy: In xenograft models, tumor volume is typically measured over time to assess the effect of treatment on tumor growth.

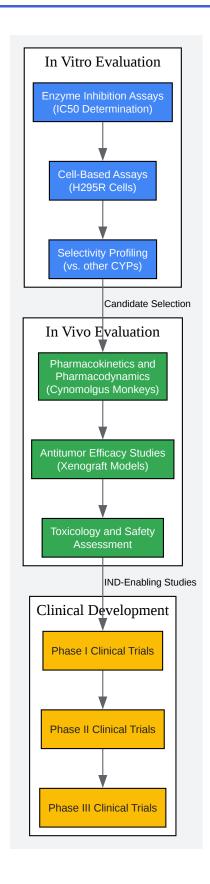
Ouantitative Data

Animal Model	Dose	Effect	Reference
Cynomolgus Monkeys	1 mg/kg (oral)	Marked reduction in serum testosterone and DHEA	[8][9]

Experimental Workflow

The preclinical evaluation of TAK-700 followed a logical progression from in vitro characterization to in vivo efficacy and safety assessment.





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Figure 2: A typical experimental workflow for the preclinical development of TAK-700.



Studies in Other Cancer Models

While the primary focus of TAK-700 development was on prostate cancer, there is limited information in the provided search results regarding extensive preclinical studies in other cancer models such as breast, pancreatic, or ovarian cancer. Some clinical trials were initiated for breast cancer, but detailed preclinical data for these indications is not readily available in the search results.[8][10] The development of effective preclinical models for cancers like ovarian and pancreatic cancer is an ongoing area of research, with various models such as xenografts, patient-derived xenografts (PDXs), and genetically engineered mouse models (GEMMs) being utilized to test novel therapies.[11][12][13][14][15][16]

Summary and Conclusion

Preclinical studies of TAK-700 (**orteronel**) successfully demonstrated its potent and selective inhibition of the 17,20-lyase activity of CYP17A1.[6][8] In vitro assays confirmed its ability to block androgen precursor synthesis at nanomolar concentrations.[8] In vivo studies in non-human primates showed a significant reduction in circulating androgens, providing a strong rationale for its clinical development in androgen-dependent malignancies, particularly prostate cancer.[9] Despite the promising preclinical and early clinical data, TAK-700 ultimately failed to show a significant overall survival benefit in Phase III trials for metastatic castration-resistant prostate cancer, leading to the discontinuation of its development for this indication.[3][4] The preclinical data, however, remains a valuable case study in the targeted development of hormonal therapies for cancer.

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